5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
4-methylsulfonyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-10(14)12-13-11(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
InChI Key |
BQFOUFGSPLNHLO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=O)NN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Sulfonation
Direct introduction of the methylsulfonyl group at position 5 faces challenges due to the electron-deficient nature of the pyridazinone ring. However, sulfonating agents such as methanesulfonyl chloride (MsCl) in the presence of Lewis acids (e.g., AlCl₃) enable electrophilic substitution.
Procedure :
-
6-Phenylpyridazin-3(2H)-one (1 eq) is dissolved in dichloromethane.
-
MsCl (1.2 eq) is added dropwise at 0°C under nitrogen.
-
AlCl₃ (1.5 eq) is introduced, and the mixture is stirred at 25°C for 12 h.
-
Quenching with ice water followed by extraction yields the crude product, which is purified via recrystallization.
Yield : 45–60% (unoptimized).
Limitations : Competing reactions at positions 4 and 5 reduce regioselectivity.
Thioether Intermediate Oxidation
A more reliable approach involves synthesizing a 5-thiomethyl intermediate, followed by oxidation to the sulfone.
Step 1: Thioether Formation
-
React 6-phenylpyridazin-3(2H)-one with methylthiolate (generated from NaSH and MeI) in DMF at 80°C.
Step 2: Oxidation -
Treat the thioether with 3-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ at 0°C → 25°C.
Advantages :
Palladium-Catalyzed Cross-Coupling for Sulfonyl Group Introduction
Recent advances leverage palladium catalysis to introduce sulfonyl groups via coupling reactions.
Method :
-
Substrate Preparation : Brominate 6-phenylpyridazin-3(2H)-one at position 5 using NBS in CCl₄.
-
Coupling : React 5-bromo-6-phenylpyridazin-3(2H)-one with sodium methanesulfinate (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 100°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 24 h |
| Yield | 68–75% |
Key Insight : The use of Xantphos as a ligand enhances catalytic stability and prevents Pd aggregation.
One-Pot Tandem Cyclization-Sulfonylation
A patent-derived method combines pyridazinone formation and sulfonylation in a single pot:
-
React N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine with malonic acid and phosphorus oxychloride (POCl₃) at 70–100°C.
-
Intermediate cyclization forms the pyridazinone core.
-
Excess POCl₃ mediates direct sulfonylation via in situ generation of methanesulfonyl chloride.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times.
Protocol :
-
Mix 6-phenylpyridazin-3(2H)-one (1 eq), MsCl (1.2 eq), and K₂CO₃ (2 eq) in acetonitrile.
Outcome :
-
Yield: 78%
-
Purity: ≥99% (HPLC)
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrophilic Sulfonation | 45–60 | Moderate | Low | High |
| Thioether Oxidation | 85–92 | High | High | Moderate |
| Pd-Catalyzed Coupling | 68–75 | High | Moderate | Low |
| One-Pot Tandem | 80–88 | High | High | High |
| Microwave-Assisted | 78 | High | High | Moderate |
Key Findings :
-
The one-pot tandem method offers the best balance of yield, selectivity, and scalability.
-
Microwave-assisted synthesis is optimal for rapid small-scale production.
Challenges and Optimization Strategies
Regioselectivity Control
Solvent Optimization
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions are used in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
The compound has been identified as having multiple biological activities, which are crucial for its application in drug development:
- Antitumor Activity : Research indicates that pyridazinone derivatives, including 5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one, show promise as antitumor agents. Specific studies have demonstrated their efficacy against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Cardiotonic Effects : The compound has been evaluated for its cardiotonic properties. In vitro studies have shown that it can enhance cardiac contractility, making it a candidate for treating heart failure and other cardiovascular diseases .
- Antihypertensive Properties : Several derivatives of pyridazinones, including this compound, have been tested for their ability to lower blood pressure. Studies using animal models have reported significant reductions in systolic and diastolic blood pressure, indicating potential for antihypertensive drug development .
Case Studies and Research Findings
Numerous studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison of 5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one with key analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings:
Biological Activity :
- 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives exhibit strong antifungal and insecticidal activities, attributed to the electron-withdrawing chloro group enhancing target binding .
- PPD (6-phenylpyridazin-3(2H)-one) is a potent cardiotonic agent but suffers from poor solubility and high toxicity . The methylsulfonyl group in the target compound may mitigate these issues by improving solubility (as seen in sulfonamide derivatives ) or altering metabolic pathways.
- 5-Methyl substitution significantly boosts cardiovascular activity compared to unsubstituted PPD, suggesting that electron-donating groups at position 5 enhance therapeutic efficacy .
Physicochemical Properties :
- The methylsulfonyl group’s polarity may improve solubility relative to chloro or methyl substituents. For example, sulfonamide derivatives (e.g., compound 7a in ) show moderate solubility in polar solvents .
- PPD’s solubility in DMSO (4.73×10⁻¹ mole fraction at 318.2 K) is exceptionally high, but this drops drastically in water (1.26×10⁻⁵), highlighting the need for structural modifications to enhance bioavailability .
Synthetic Accessibility :
- Chloro and methyl derivatives are synthesized via straightforward halogenation or alkylation .
- The methylsulfonyl analog likely requires sulfonyl chloride coupling, as described in , which offers moderate yields (60–80%) and operational simplicity .
Table 2: Substituent Effects on Bioactivity and Solubility
Biological Activity
5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and related research findings.
Overview of Pyridazinones
Pyridazinones are a class of heterocyclic compounds known for their wide array of biological activities, including anti-inflammatory, analgesic, antidiabetic, and anticancer effects. The structural features of pyridazinones contribute to their pharmacological properties, making them valuable in medicinal chemistry. The specific compound this compound exhibits unique properties that warrant detailed exploration.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that pyridazinone derivatives, including this compound, possess significant anti-inflammatory properties. A study demonstrated that various pyridazinone derivatives showed potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The compound's IC50 values were found to be comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (nM) | Comparison Drug | IC50 (nM) |
|---|---|---|---|
| This compound | 17.45 | Celecoxib | 17.79 |
2. Anticancer Activity
The anticancer potential of pyridazinones has been widely studied. In vitro assays have shown that compounds with a pyridazine core can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
3. Antimicrobial Activity
Pyridazinones have also been reported to exhibit antimicrobial properties. The structure of this compound allows for interaction with microbial targets, potentially leading to bactericidal effects. Studies have indicated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Inhibition of COX Enzymes : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyridazinones in preclinical models:
- Study on COX Inhibition : A comparative study evaluated various pyridazinones for their COX inhibitory activity. Results showed that this compound had an IC50 value lower than many traditional NSAIDs, indicating its potential as a new therapeutic agent for inflammatory diseases .
- Cytotoxicity Assays : In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, suggesting its role as a potential anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with halogenated pyridazinone precursors. A common approach includes nucleophilic substitution or sulfonation reactions to introduce the methylsulfonyl group. For example, reacting 5-chloro-6-phenylpyridazin-3(2H)-one with methylsulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–25°C) can yield the target compound . Key optimizations include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to their ability to stabilize ionic intermediates .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
- Temperature control : Slow addition of reagents at low temperatures minimizes side reactions like over-sulfonation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the methylsulfonyl group (e.g., H NMR: δ ~3.2 ppm for CHSO) and phenyl substituents .
- Mass spectrometry (HRMS) : Provides molecular ion confirmation (e.g., [M+H] at m/z 305.05 for CHNOS) .
- HPLC-PDA : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) ensures purity >95% .
Q. How does the methylsulfonyl group influence the compound’s physicochemical properties and reactivity?
The methylsulfonyl moiety enhances:
- Electron-withdrawing effects : Stabilizes the pyridazinone ring, directing electrophilic substitution to the phenyl group .
- Hydrogen-bonding capacity : The sulfonyl group participates in hydrogen bonding with biological targets (e.g., enzymes), as shown in crystallographic studies of analogous pyridazinones .
- Solubility : Increased polarity improves aqueous solubility compared to non-sulfonylated derivatives, critical for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized assays : Use uniform protocols (e.g., phosphodiesterase inhibition assays at pH 7.4 with 1 mM Mg) to minimize variability .
- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity .
- Crystallographic validation : Co-crystallization with target enzymes (e.g., BRD4 bromodomains) clarifies binding modes and confirms direct interactions .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?
- Fragment-based design : Synthesize analogs with modifications to the phenyl ring (e.g., halogenation) or sulfonyl group (e.g., replacing methyl with trifluoromethyl) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dopamine transporters or kinases .
- In vitro–in vivo correlation : Compare enzymatic IC values with pharmacokinetic profiles (e.g., bioavailability in rodent models) .
Q. What computational and crystallographic methods validate the compound’s interaction with biological targets?
- X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID 5UF0) to identify key hydrogen bonds between the sulfonyl group and protein residues .
- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) to evaluate conformational flexibility .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
